molecular formula C9H18O3 B14519370 (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane CAS No. 62841-91-2

(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane

Cat. No.: B14519370
CAS No.: 62841-91-2
M. Wt: 174.24 g/mol
InChI Key: NWXNAIXSUZLZMY-YUMQZZPRSA-N
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Description

(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane is an organic compound characterized by its unique oxetane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a dehydrating agent to form the oxetane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance material properties such as strength and flexibility.

Mechanism of Action

The mechanism by which (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxirane: Similar in structure but with an oxirane ring instead of an oxetane ring.

    (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)tetrahydrofuran: Contains a tetrahydrofuran ring, differing in ring size and oxygen positioning.

Uniqueness

The uniqueness of (3S,4S)-2,2-Dimethoxy-3-methyl-4-(propan-2-yl)oxetane lies in its oxetane ring, which imparts distinct chemical and physical properties. This ring structure provides rigidity and stability, making it valuable in applications requiring durable materials or specific stereochemical configurations.

Properties

CAS No.

62841-91-2

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(3S,4S)-2,2-dimethoxy-3-methyl-4-propan-2-yloxetane

InChI

InChI=1S/C9H18O3/c1-6(2)8-7(3)9(10-4,11-5)12-8/h6-8H,1-5H3/t7-,8-/m0/s1

InChI Key

NWXNAIXSUZLZMY-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC1(OC)OC)C(C)C

Canonical SMILES

CC1C(OC1(OC)OC)C(C)C

Origin of Product

United States

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